molecular formula C13H17N3O7S3 B12465934 8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide

8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide

Cat. No.: B12465934
M. Wt: 423.5 g/mol
InChI Key: RGJZPSDICVDSMA-UHFFFAOYSA-N
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Description

8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of three sulfonamide groups attached to a naphthalene ring, which is further substituted with hydroxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide typically involves multi-step organic reactions. The starting material is often naphthalene, which undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of hydroxy and methyl groups through various substitution reactions. The final step involves the conversion of sulfonic acids to sulfonamides using amine reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these processes include sulfuric acid, chlorosulfonic acid, and various amines.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinone derivatives, while reduction of sulfonamides may produce corresponding amines.

Scientific Research Applications

8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its unique photophysical properties.

    Biology: Employed in biochemical assays and as a labeling agent for studying biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in binding to target molecules, influencing their activity. This compound can modulate enzymatic functions, disrupt microbial cell walls, and interfere with cellular signaling pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H17N3O7S3

Molecular Weight

423.5 g/mol

IUPAC Name

8-hydroxy-1-N,3-N,6-N-trimethylnaphthalene-1,3,6-trisulfonamide

InChI

InChI=1S/C13H17N3O7S3/c1-14-24(18,19)9-4-8-5-10(25(20,21)15-2)7-12(26(22,23)16-3)13(8)11(17)6-9/h4-7,14-17H,1-3H3

InChI Key

RGJZPSDICVDSMA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)NC)S(=O)(=O)NC)O

Origin of Product

United States

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